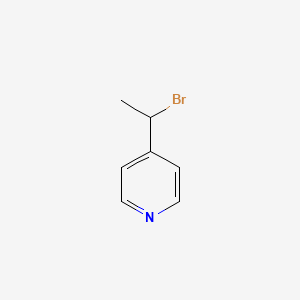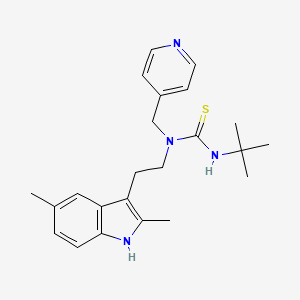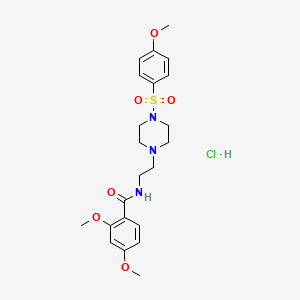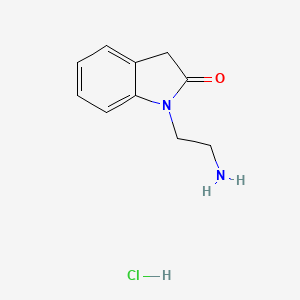
4-(1-Bromoethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyridine synthesis involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . The reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace was the first synthesized heterocycle .
Molecular Structure Analysis
The molecular structure of 4-(1-bromoethyl)pyridine contains a total of 17 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Chemical Reactions Analysis
4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It may also be used in the preparation of various benzoxazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include an empirical formula of C6H6BrN · HBr, a CAS Number of 73870-24-3, and a molecular weight of 252.93 . The melting point is 189-192 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Nanomaterials and Nanocrystals :
- Pyridinium-grafted-cellulose nanocrystals were prepared using 4-(1-bromoethyl/bromomethyl)benzoic acid, pyridine, and cellulose nanocrystals. This process offers a simpler method for cationization, enhancing grafting density while retaining crystallinity (Jasmani et al., 2013).
Drug Discovery and Synthesis :
- Regioselective bromination of thieno[2,3-b]pyridine, with high selectivity towards the 4-position, shows the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).
Molecular Design and Analysis :
- A study on the palladium-catalyzed Suzuki cross-coupling reaction synthesized novel pyridine derivatives, exploring their potential as chiral dopants for liquid crystals and their biological activities (Ahmad et al., 2017).
Catalysis and Chemical Reactions :
- Ligand-modulated palladium oxidation catalysis was examined using a Pd(OAc)(2):pyridine catalyst system, revealing insights into the oxidation of alcohols with molecular oxygen (Steinhoff & Stahl, 2002).
Polymer and Surface Modification :
- Poly(4-vinyl pyridine) particles were synthesized and treated with modifying agents, such as 2-bromo ethanol, to generate new functional groups for antimicrobial and environmental applications (Sahiner & Yasar, 2013).
Spectroscopy and Material Characterization :
- Pyridine adsorption was used to study the acidic properties of silica doped with various cations, revealing insights into Lewis and Brønsted acid sites formation (Connell & Dumesic, 1987).
Optoelectronic Materials :
- Development of new functional pyridine-appended pyrene derivatives for organic light-emitting diode (OLED) applications, showing stable performance with reduced efficiency roll-off (Kumar et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pyridine compounds, including 4-(1-Bromoethyl)pyridine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are extensively used in medicinal chemistry, agrochemicals, and material science, indicating a promising future direction.
Eigenschaften
IUPAC Name |
4-(1-bromoethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-2-4-9-5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGPTRHMCXOWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Prop-2-enoyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2678674.png)
![methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2678677.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2678680.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)

![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2678685.png)

![N-(2-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678687.png)
![methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate](/img/structure/B2678688.png)
![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)


